molecular formula C9H8N2O2 B1403443 3-Methyl-7-azaindole-6-carboxylic acid CAS No. 1363380-77-1

3-Methyl-7-azaindole-6-carboxylic acid

Cat. No.: B1403443
CAS No.: 1363380-77-1
M. Wt: 176.17 g/mol
InChI Key: GWKGSDOEYYOGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-azaindole-6-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

3-Methyl-7-azaindole-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it can form hydrogen bonds with the COOH moiety of carboxylic acids, thereby breaking up carboxylic acid dimers and simplifying vibrational circular dichroism (VCD) spectra analyses . This interaction is crucial for the determination of absolute configurations of synthetic compounds and natural products.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been noted for its antiproliferative activity, especially in cancer cell lines such as MCF-7 breast cancer cells . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, which is confirmed by Hoechst staining and Annexin V-FITC assay . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, influencing their structure and function. For example, it can interact with the active site of tyrosine protein kinase SRC, inhibiting its activity and thereby exerting antiproliferative effects . Additionally, the compound’s ability to form hydrogen bonds with carboxylic acids plays a crucial role in its biochemical activity, as it can disrupt dimerization and facilitate more accurate spectroscopic analyses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerThe compound’s ability to break up carboxylic acid dimers and simplify VCD spectra analyses suggests that it can maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antiproliferative activity and enzyme inhibition. At higher doses, it may cause toxic or adverse effects. For instance, excessive inhibition of tyrosine protein kinase SRC can lead to unintended consequences in cellular signaling pathways . Therefore, careful dosage optimization is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. The compound’s ability to form hydrogen bonds with carboxylic acids suggests that it may play a role in the metabolism of carboxylic acid derivatives

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes. Its ability to interact with carboxylic acids suggests that it may be distributed to regions where these acids are prevalent . Understanding its transport mechanisms can provide insights into its cellular localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interaction with carboxylic acids and other biomolecules can influence its localization and activity within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-azaindole-6-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable carbonyl compound can lead to the formation of the indole core, which is then methylated and carboxylated to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are crucial to achieving efficient synthesis on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-azaindole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or alkyl groups .

Scientific Research Applications

3-Methyl-7-azaindole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-azaindole-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the azaindole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-4-10-8-6(5)2-3-7(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKGSDOEYYOGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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